N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
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Description
“N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O5S . Unfortunately, the specific structural details of the molecule are not available in the retrieved resources.Physical and Chemical Properties Analysis
The average mass of the compound is 451.5 Da . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved resources.Mechanism of Action
Target of Action
The primary target of N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as mood, reward, and motor control .
Mode of Action
This compound: interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in the modulation of the receptor’s activity, which can lead to changes in the signaling pathways associated with this receptor .
Biochemical Pathways
The action of This compound on the Dopamine D2 receptor affects the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, including motor control, reward, and cognition . The downstream effects of this modulation can influence these processes, potentially leading to therapeutic effects in disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor . By inhibiting this receptor, the compound can modulate dopaminergic signaling, potentially leading to therapeutic effects in various central nervous system disorders .
Properties
IUPAC Name |
N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-4-23(28)25-16-6-9-18(10-7-16)33(30,31)27-17-8-12-21-19(14-17)24(29)26-20-13-15(2)5-11-22(20)32-21/h5-14,27H,3-4H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWEIKGDRDIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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